Dihydrostreptomycin 3'',6-bisphosphate
Description
Dihydrostreptomycin 3'',6-bisphosphate (C21H43N7O18P2) is a phosphorylated derivative of the aminoglycoside antibiotic dihydrostreptomycin. It is synthesized enzymatically via the transfer of a phosphate group from ATP to dihydrostreptomycin 6-phosphate, catalyzed by the kinase EC 2.7.1.88 . The compound features two phosphate groups esterified at the 3'-α-hydroxymethyl group of the dihydrostreptose moiety and the 6-position of the streptidine moiety . Its structure includes a cyclohexane ring with hydroxyl and diamino groups, contributing to its biochemical interactions and stability .
Properties
Molecular Formula |
C21H43N7O18P2 |
|---|---|
Molecular Weight |
743.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-3,6-dihydroxy-5-[(2R,3R,4R,5S)-4-hydroxy-3-[(2S,3S,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-3-(methylamino)-4-phosphonooxyoxan-2-yl]oxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H43N7O18P2/c1-5-21(34,4-30)16(44-17-9(26-2)15(46-48(38,39)40)10(31)6(3-29)42-17)18(41-5)43-13-7(27-19(22)23)11(32)8(28-20(24)25)14(12(13)33)45-47(35,36)37/h5-18,26,29-34H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,35,36,37)(H2,38,39,40)/t5-,6-,7-,8+,9-,10-,11-,12-,13+,14-,15-,16-,17-,18-,21+/m0/s1 |
InChI Key |
CWOLTUKRSULKST-PNUZMXECSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(CO)O |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)(O)O)NC)(CO)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Dihydrostreptomycin Family
Dihydrostreptomycin 6-Phosphate
- Structure : Lacks the 3'-α-phosphate group present in the bisphosphate derivative.
- Synthesis: Formed via streptidinokinase (EC 2.7.1.72) phosphorylation of dihydrostreptomycin at the streptidine 6-position .
- Function : Intermediate in the biosynthesis of dihydrostreptomycin 3'',6-bisphosphate. Less stable than the bisphosphate due to susceptibility to streptomycin-6-phosphate phosphatase (EC 3.1.3.39) .
3'-Deoxydihydrostreptomycin 6-Phosphate
- Structure : Differs by the absence of the 3'-hydroxyl group, replaced by hydrogen.
- Synthesis : Phosphorylated by the same kinase (EC 2.7.1.88) as dihydrostreptomycin 6-phosphate .
- Function : Resists oxidation at the 3' position, enhancing stability in enzymatic pathways .
Streptomycin 6-Phosphate
- Structure : Contains a streptomycin backbone with a 6-phosphate group.
- Synthesis: Phosphorylated by streptidinokinase. Unlike dihydrostreptomycin derivatives, it cannot undergo further phosphorylation due to the presence of a 3'-α-aldehyde group .
- Function : Lacks antibiotic activity in phosphorylated form, serving as a metabolic intermediate .
Functional Analogues in Other Metabolic Pathways
Fructose-1,6-Bisphosphate (F1,6BP)
- Structure : A sugar bisphosphate with phosphates at the 1 and 6 positions of fructose.
- Synthesis : Generated by phosphofructokinase (EC 2.7.1.11) during glycolysis.
- Function : Key regulator of glycolysis and gluconeogenesis; allosterically activates pyruvate kinase and inhibits fructose-1,6-bisphosphatase .
- Contrast : Unlike this compound, F1,6BP is central to energy metabolism and lacks antibiotic properties .
Fructose-2,6-Bisphosphate (F2,6BP)
- Structure : Phosphates at the 2 and 6 positions of fructose.
- Synthesis : Produced by phosphofructokinase 2 (EC 2.7.1.105).
- Function : Allosteric activator of glycolysis (via phosphofructokinase) and inhibitor of gluconeogenesis .
- Contrast : Functions as a metabolic signal molecule, whereas this compound is involved in antibiotic biosynthesis .
Enzymatic and Stability Comparisons
Research Findings
- Enzymatic Specificity: The kinase EC 2.7.1.88 exhibits strict substrate selectivity, phosphorylating only dihydrostreptomycin derivatives with a reduced 3'-α-hydroxymethyl group .
- Metabolic Role : this compound is implicated in antibiotic resistance mechanisms, as phosphorylation reduces toxicity to producing organisms (e.g., Streptomyces) while retaining bioactivity against target pathogens .
- Stability : The 3'-α-phosphate group in this compound is esterified to a secondary hydroxyl group, rendering it less labile than primary phosphate esters (e.g., fructose bisphosphates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
